molecular formula C8H8INO2 B3272324 (4-Iodopyridin-2-yl)methyl acetate CAS No. 565237-07-2

(4-Iodopyridin-2-yl)methyl acetate

Cat. No.: B3272324
CAS No.: 565237-07-2
M. Wt: 277.06 g/mol
InChI Key: FTDFGPXMWITJJB-UHFFFAOYSA-N
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Description

(4-Iodopyridin-2-yl)methyl acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and an acetate group attached to the methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodopyridin-2-yl)methyl acetate typically involves the iodination of a pyridine derivative followed by esterification. One common method includes the reaction of 4-iodopyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, making it a versatile intermediate in organic synthesis.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.

    Acids/Bases: For hydrolysis reactions.

Major Products Formed:

  • Substituted pyridine derivatives.
  • Pyridine N-oxides.
  • Deiodinated pyridine derivatives.
  • Alcohols from ester hydrolysis.

Scientific Research Applications

(4-Iodopyridin-2-yl)methyl acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Iodopyridin-2-yl)methyl acetate largely depends on its use and the specific reactions it undergoes. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

    4-Bromopyridin-2-yl)methyl acetate: Similar structure but with a bromine atom instead of iodine.

    (4-Chloropyridin-2-yl)methyl acetate: Contains a chlorine atom at the 4-position.

    (4-Fluoropyridin-2-yl)methyl acetate: Features a fluorine atom at the 4-position.

Uniqueness: (4-Iodopyridin-2-yl)methyl acetate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can result in different reactivity and binding properties, making it a valuable compound in specific synthetic and medicinal applications.

Properties

IUPAC Name

(4-iodopyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-6(11)12-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDFGPXMWITJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699500
Record name (4-Iodopyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565237-07-2
Record name 2-Pyridinemethanol, 4-iodo-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565237-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodopyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine (600 mg, 2.33 mmol), dry sodium iodide (5 g) and freshly distilled acetyl chloride (0.7 mL, 9.78 mmol) in 6 mL of anhydrous acetonitrile were refluxed under nitrogen for 33 hours. Aqueous 10% K2CO3/5% NaHSO3 was added and the mixture extracted three times with chloroform. After drying (Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1) yielded 110 mg (22%) of 4-Iodo-2-methylpyridine as a white solid and 290 mg (45%) of (4-iodo-2-pyridyl)methylacetate as a white solid.
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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